molecular formula C23H20N4O7S B2924571 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941915-04-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

カタログ番号: B2924571
CAS番号: 941915-04-4
分子量: 496.49
InChIキー: IQONYGCTVLIYFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H20N4O7S and its molecular weight is 496.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide represents a complex molecular structure with potential therapeutic applications. This article examines its biological activity, particularly in the context of anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole moiety linked to a dihydrobenzo[b][1,4]dioxin structure and a sulfamoyl group. The presence of these functional groups is significant for biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.42 g/mol
CAS NumberNot specified

Anticancer Potential

Recent studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various biological pathways involved in tumor growth. These compounds have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .

Case Studies:

  • GSK-3 Inhibition : A study demonstrated that related oxadiazole compounds effectively inhibited glycogen synthase kinase 3 (GSK-3), which is implicated in several cancers. The inhibition was assessed through in vitro assays at concentrations of 1 μM .
    • Table 1: Inhibition Rates of Oxadiazole Derivatives
      | Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |
      |----------|------------------------|------------------------|
      | Compound A | 76.2 | 80 |
      | Compound B | 36 | 0 |
  • Mechanism of Action : The oxadiazole derivatives were found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's structural features suggest strong interactions with various enzymes:

  • Thymidylate Synthase : Inhibition leads to decreased DNA synthesis, making it a target for anticancer drugs.
  • PARP Inhibition : Oxadiazole derivatives have been explored as potential PARP inhibitors, which can enhance the effects of DNA-damaging agents .

Antimicrobial Activity

Some derivatives have also shown antimicrobial properties against fungi and bacteria. For instance, certain oxadiazole compounds demonstrated effective inhibition against Sclerotinia sclerotiorum, with inhibition rates significantly higher than standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

  • The dihydrobenzo[b][1,4]dioxin moiety enhances lipophilicity and cellular permeability.
  • Substituents on the benzamide portion affect binding affinity to target enzymes.

特性

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O7S/c1-27(14-17-3-2-10-31-17)35(29,30)18-7-4-15(5-8-18)21(28)24-23-26-25-22(34-23)16-6-9-19-20(13-16)33-12-11-32-19/h2-10,13H,11-12,14H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQONYGCTVLIYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。